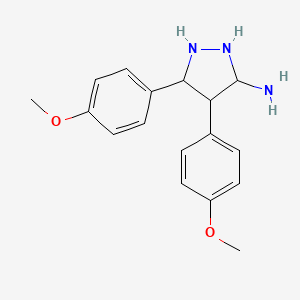
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine: is an organic compound belonging to the class of pyrazolidines This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can have different functional groups attached to the aromatic rings or the pyrazolidine ring itself .
Scientific Research Applications
Chemistry: In chemistry, 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups enhances its biological activity, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.
Receptors: It may interact with specific receptors in human cells, leading to anti-inflammatory effects.
Comparison with Similar Compounds
- 4,5-Bis(4-chlorophenyl)-3-pyrazolidinamine
- 4,5-Bis(4-bromophenyl)-3-pyrazolidinamine
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits higher potency in various applications, including antimicrobial and anti-inflammatory activities .
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C17H21N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10,15-17,19-20H,18H2,1-2H3 |
InChI Key |
YJIRVVFXWQACRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(NNC2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


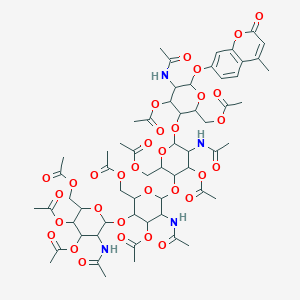

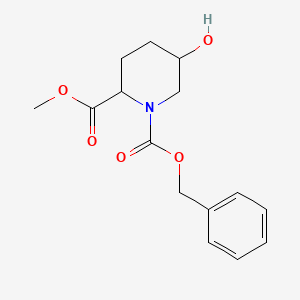
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
![6-(6-Aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B12284354.png)
![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)

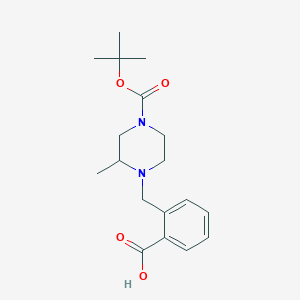
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

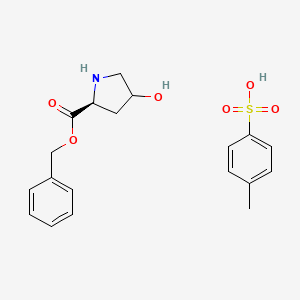

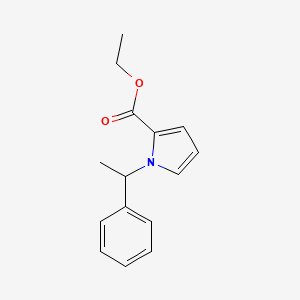
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
